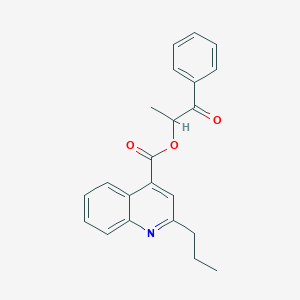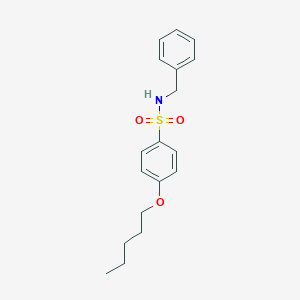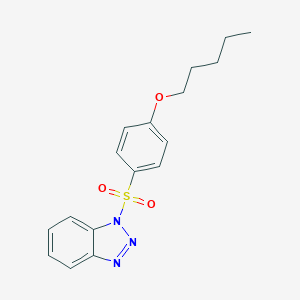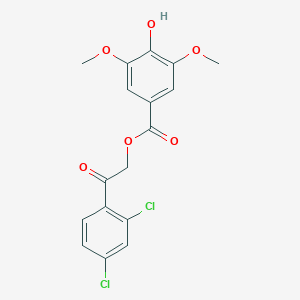![molecular formula C15H15N3O3S B500546 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915926-62-4](/img/structure/B500546.png)
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties . The specific substitution pattern in this compound involves a propoxyphenyl group attached to the triazole ring.
Synthesis Analysis
The synthesis of this compound likely involves multistep synthetic routes. Researchers have explored various methods to access 1,2,4-triazole-containing scaffolds, and these methods may serve as a foundation for synthesizing our target compound . Further investigation is needed to identify efficient methodologies for its synthesis.
Mechanism of Action
The exact mechanism of action of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is not fully understood, but it is thought to target multiple pathways in the bacteria, including the electron transport chain and the proton motive force. This results in the disruption of the bacteria's energy metabolism, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has been shown to have a long half-life in the body, which makes it an attractive candidate for use in the treatment of tuberculosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Future Directions
There are several potential future directions for the study of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole. One area of research could be to further investigate the mechanism of action of this compound, in order to gain a better understanding of how it works against Mycobacterium tuberculosis. Another area of research could be to explore the potential use of this compound in combination with other drugs, in order to increase its efficacy against tuberculosis. Finally, further studies could be conducted to investigate the potential use of this compound in the treatment of other bacterial infections.
Synthesis Methods
The synthesis of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves a series of chemical reactions, starting with the reaction of 4-propoxyaniline with sulfonyl chloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the final product, this compound.
Scientific Research Applications
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has been extensively studied for its potential use in treating tuberculosis, a bacterial infection that affects millions of people worldwide. In vitro studies have shown that this compound has potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, this compound has also been shown to be effective against drug-resistant strains of the bacteria, which is a major concern in the treatment of tuberculosis.
properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFWZKPLKOTUJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)



![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)

![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)
